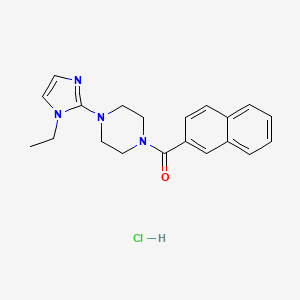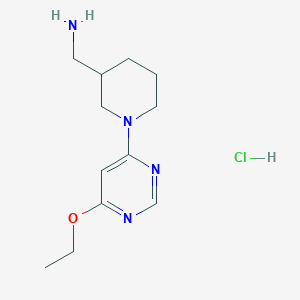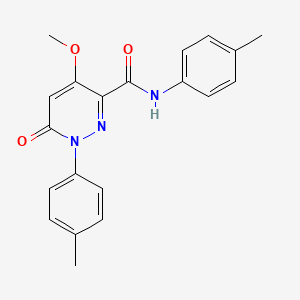
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Molecular Interaction Studies
Research on compounds with similar structural components, such as naphthalene derivatives and piperazine or imidazol moieties, often focuses on their interactions with biological receptors. For instance, studies on cannabinoids and related compounds explore how modifications to the chemical structure impact binding to receptors, shedding light on the design of new therapeutic agents with specific pharmacological profiles (Shim et al., 2002).
Synthesis and Pharmacological Evaluation
Compounds incorporating elements such as naphthalene and piperazine have been synthesized and evaluated for various pharmacological activities. These include potential anticonvulsant (Ghareb et al., 2017) and anticancer properties (Gouhar & Raafat, 2015), indicating the broad interest in these chemical frameworks for therapeutic development.
Antimicrobial Activity
The design and synthesis of new molecules that incorporate structural features like piperazine and imidazole have also been directed towards evaluating antimicrobial activities. Such studies aim to identify novel compounds that could serve as leads in the development of new antibiotics or antifungal agents, reflecting the ongoing search for effective solutions to drug-resistant infections (Patel et al., 2011).
Selective Estrogen Receptor Modulators (SERMs)
Research into compounds with similar structural motifs has contributed to the development of SERMs, highlighting the potential of these chemical structures in modulating estrogen receptors with specificity, leading to applications in treating conditions such as osteoporosis and certain types of cancer (Palkowitz et al., 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.ClH/c1-2-22-10-9-21-20(22)24-13-11-23(12-14-24)19(25)18-8-7-16-5-3-4-6-17(16)15-18;/h3-10,15H,2,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTIPAGQZAYLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-Methoxy-3-(oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2643078.png)

![[3-(Methylamino)-4-nitrophenyl]methanol](/img/structure/B2643082.png)
![3-(3-Chlorophenyl)-1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one](/img/structure/B2643084.png)


![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)
![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)





